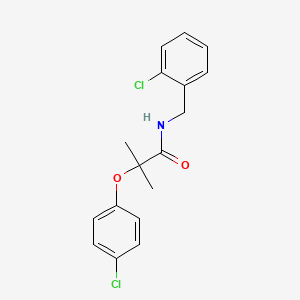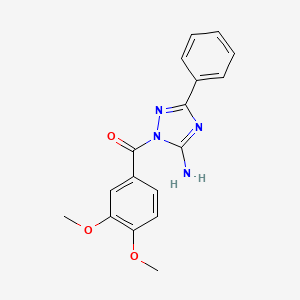![molecular formula C8H12N6O B5694510 ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5694510.png)
ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide, commonly known as Metamitron, is a herbicide that belongs to the triazinone family. It was first introduced in the 1970s and has since been widely used in agriculture to control weeds in crops such as sugar beets, potatoes, and tomatoes. Metamitron is known for its high efficacy, low toxicity, and low environmental impact. In recent years, there has been increasing interest in the scientific community to study the synthesis method, mechanism of action, and physiological effects of Metamitron.
Mécanisme D'action
Metamitron acts as a photosynthesis inhibitor, blocking the electron transport chain in chloroplasts. This leads to a reduction in the production of energy-rich molecules such as ATP and NADPH, which are essential for plant growth. The herbicidal effect of Metamitron is therefore due to its ability to disrupt the photosynthetic process in plants. The exact mechanism of action of Metamitron in cancer cells and inflammatory diseases is still under investigation.
Biochemical and Physiological Effects
Metamitron has been shown to have low toxicity in animals and humans. It is rapidly metabolized and excreted from the body, with a half-life of less than 24 hours. Studies have shown that Metamitron does not cause significant changes in blood chemistry, organ weight, or histopathology. However, long-term exposure to Metamitron has been shown to cause oxidative stress and DNA damage in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
Metamitron has several advantages for use in laboratory experiments. It is highly soluble in water and can be easily administered to animals. It has a low toxicity profile and does not require special handling or disposal procedures. However, the herbicidal properties of Metamitron can interfere with the growth and development of plants used in experiments, which may limit its use in certain studies.
Orientations Futures
There are several future directions for research on Metamitron. One area of interest is the development of new drugs based on the anti-inflammatory and anti-cancer properties of Metamitron. Another area of research is the investigation of the mechanism of action of Metamitron in cancer cells and inflammatory diseases. Additionally, there is a need for further studies on the long-term effects of Metamitron exposure in animals and humans, particularly with regard to its potential to cause oxidative stress and DNA damage.
Méthodes De Synthèse
Metamitron can be synthesized from 4-amino-6-methoxy-1,3,5-triazine by reacting it with ethyl cyanate in the presence of a base such as sodium hydroxide. The resulting product is then treated with methylamine to yield the final product, ethyl[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide. This synthesis method has been optimized to yield high purity Metamitron with a high yield.
Applications De Recherche Scientifique
Metamitron has been extensively studied for its herbicidal properties, but there is growing interest in its potential therapeutic applications. Recent studies have shown that Metamitron exhibits anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to reduce inflammation in animal models of inflammatory diseases. These findings suggest that Metamitron could be a promising candidate for the development of new drugs for the treatment of cancer and inflammatory diseases.
Propriétés
IUPAC Name |
ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N6O/c1-4-14(5-9)7-11-6(10-2)12-8(13-7)15-3/h4H2,1-3H3,(H,10,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCQVLHAWQFJTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C#N)C1=NC(=NC(=N1)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]cyanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5694430.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5694436.png)






![2-(2,4-dichlorophenoxy)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5694516.png)
![dimethyl 5-{[3-(5-methyl-2-furyl)acryloyl]amino}isophthalate](/img/structure/B5694524.png)
![N'-[2-(3-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5694531.png)

